molecular formula C8H5F2NOS B13004278 7-(Difluoromethoxy)benzo[d]isothiazole

7-(Difluoromethoxy)benzo[d]isothiazole

Cat. No.: B13004278
M. Wt: 201.20 g/mol
InChI Key: IZJYFVGCYACGQE-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)benzo[d]isothiazole is a fluorinated heterocyclic compound offered as a high-purity building block for research and development applications. The benzoisothiazole core is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a broad spectrum of pharmacological activities . The incorporation of a difluoromethoxy group can significantly influence the compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . This structure makes it a valuable intermediate for constructing novel molecules targeting various diseases. Researchers utilize this and similar compounds in the synthesis of more complex structures for screening as potential therapeutic agents. Applications include, but are not limited to, the development of antimicrobials , anticancer agents , and antidiabetic drugs . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

7-(difluoromethoxy)-1,2-benzothiazole

InChI

InChI=1S/C8H5F2NOS/c9-8(10)12-6-3-1-2-5-4-11-13-7(5)6/h1-4,8H

InChI Key

IZJYFVGCYACGQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)SN=C2

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 7 Difluoromethoxy Benzo D Isothiazole

Reactivity Profiles of the Difluoromethoxy Moiety

The introduction of a difluoromethoxy (–OCF2H) group can significantly alter a molecule's physicochemical properties, including metabolic stability and receptor binding capabilities. Its reactivity is a critical aspect of its chemical profile.

Stability and Transformation Pathways of the –OCF2H Group under Diverse Reaction Conditions

The difluoromethoxy group is generally considered a robust and stable functional group, particularly in comparison to its non-fluorinated counterpart, the methoxy (B1213986) group. This heightened stability is largely attributed to the strong carbon-fluorine bonds. mdpi.com

The –OCF2H group exhibits notable stability under a range of reaction conditions. It is generally resistant to cleavage under both acidic and basic conditions that would typically cleave a methoxy ether. researchgate.netrsc.org This resilience makes it an attractive substituent in medicinal chemistry, as it can prevent O-dealkylation, a common metabolic pathway for aryl methyl ethers. mdpi.comnih.gov

However, the presence of the C-H bond in the –OCF2H group presents a potential site for reactivity not present in the trifluoromethoxy (–OCF3) group. While generally stable, the difluoromethyl group's C-H bond can be deprotonated under the influence of a strong superbase in combination with a Lewis acid, transforming the typically inert group into a nucleophilic ArCF2– synthon. acs.org This allows for subsequent reactions with various electrophiles. acs.org

Visible-light photoredox catalysis can also initiate transformations. Under these conditions, the OCF2H radical can be generated and added to arenes and heteroarenes. nih.gov The group is tolerant of many other functional groups during such radical reactions, including halides, aldehydes, ketones, and even unprotected alcohols. nih.gov

Table 1: Predicted Stability of the 7-(Difluoromethoxy) Group under Various Conditions
Reaction ConditionPredicted StabilityRationale & Potential Transformations
Strong Acid (e.g., H2SO4)HighGenerally stable to ether cleavage due to strong C-F bonds. researchgate.net
Strong Base (e.g., NaOH, KOH)HighResistant to standard basic hydrolysis. rsc.org
Superbase + Lewis AcidLowDeprotonation of the C-H bond can occur, forming a nucleophilic ArCF2⁻ species. acs.org
Standard Oxidizing Agents (e.g., KMnO4)HighThe group is generally resistant to oxidation.
Standard Reducing Agents (e.g., H2/Pd)HighThe -OCF2H group is not typically reducible under these conditions.
Photoredox CatalysisModerateCan generate •OCF2H radicals for addition reactions. nih.gov

Stereoelectronic Effects of the Difluoromethoxy Group on Benzo[d]isothiazole Ring System Reactivity

The stereoelectronic properties of the difluoromethoxy group are distinct from both methoxy (–OCH3) and trifluoromethoxy (–OCF3) groups, imparting a unique electronic character to the benzo[d]isothiazole ring.

Electronic Effects: The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (–I) on the aromatic ring. This effect deactivates the benzene (B151609) portion of the benzo[d]isothiazole system towards electrophilic attack, making it less reactive than an unsubstituted or methoxy-substituted analogue. libretexts.org The oxygen atom's lone pairs can theoretically participate in a +M (mesomeric) effect, donating electron density to the ring. However, this effect is significantly diminished by the adjacent electron-withdrawing fluorine atoms.

Stereo Effects: Unlike the –OCF3 group, which tends to adopt a conformation orthogonal to the aromatic ring, the –OCF2H group has greater conformational flexibility. nih.gov X-ray crystal structures of related molecules show that the –OCF2H group is often not in the same plane as the aromatic system. nih.gov A key feature of the –OCF2H group is its ability to act as a hydrogen bond donor, a property absent in –OCH3 and –OCF3 groups. rsc.org This H-bond donating capability could influence intermolecular interactions and potentially the conformational preference of the molecule in different chemical environments.

Table 2: Comparison of Stereoelectronic Properties of Aryl Ether Groups
Property–OCH3–OCF2H–OCF3
Inductive Effect (–I)Weakly Withdrawing (O is electronegative)Strongly WithdrawingVery Strongly Withdrawing
Mesomeric Effect (+M)Strongly DonatingWeakly DonatingVery Weakly Donating
Net Electronic EffectActivatingDeactivatingStrongly Deactivating
Hydrogen Bond CapabilityAcceptorAcceptor & DonorAcceptor
Hansch Lipophilicity (π)-0.02+0.43 researchgate.net+1.04 mdpi.com

Reaction Pathways of the Benzo[d]isothiazole Ring System

The benzo[d]isothiazole core is an aromatic heterocyclic system with its own characteristic reactivity patterns, which will be modulated by the 7-difluoromethoxy substituent.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the benzo[d]isothiazole ring system is generally challenging due to the electron-deficient nature of the isothiazole (B42339) heterocycle, which deactivates the fused benzene ring. nanobioletters.com The regioselectivity of any potential EAS reaction on 7-(difluoromethoxy)benzo[d]isothiazole is governed by the combined directing effects of the fused isothiazole ring and the –OCF2H group at the C7 position.

Fused Isothiazole Ring: As an electron-withdrawing group, it deactivates the entire benzene ring. In related systems, electrophilic attack on the benzene portion of a benzofused heterocycle is often directed to positions that avoid placing a positive charge adjacent to the electron-deficient heterocycle. For the isothiazole ring itself, electrophilic attack preferentially occurs at the C4 position.

7-OCF2H Group: This group is strongly deactivating and is a meta-director due to its powerful –I effect, which overrides the weak +M effect. libretexts.orgyoutube.com A substituent at C7 would therefore direct incoming electrophiles to the C4 and C6 positions.

Considering these factors, the most probable site for electrophilic substitution on the benzene ring is the C4 position. This position is meta to the deactivating –OCF2H group and is electronically favored for substitution on the benzo[d]isothiazole system. The C6 position is also meta to the –OCF2H group but is ortho to the electron-withdrawing isothiazole sulfur atom, likely making it less favorable. The C5 position is ortho to the –OCF2H group, a disfavored position for a meta-director.

Nucleophilic Aromatic Substitution on the Isothiazole Ring

The isothiazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly when a good leaving group is present. In the isothiazole ring system, the C3 and C5 positions are the most favorable sites for nucleophilic substitution.

For this compound, the relevant position for such a reaction would be C3. If a suitable leaving group (e.g., a halogen) were present at the C3 position, the molecule would be expected to undergo nucleophilic aromatic substitution (SNAr). The reaction would be facilitated by the electron-withdrawing nature of both the fused aromatic system and the distal –OCF2H group, which help to stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. A wide variety of nucleophiles, such as thiolates, alkoxides, and amines, could potentially displace a leaving group at this position. nih.gov

Ring-Opening and Rearrangement Reactions of the Benzo[d]isothiazole Core

The benzo[d]isothiazole scaffold can undergo several types of ring-opening and rearrangement reactions, often initiated by nucleophilic attack or under specific catalytic conditions.

Ring-Opening Reactions: A common pathway involves the nucleophilic attack on the sulfur atom of the isothiazole ring, leading to the cleavage of the relatively weak N–S bond. This has been observed in benzo[d]isothiazol-3(2H)-ones, which react with thiols to form disulfide intermediates. nih.gov Similar reactivity could be anticipated for the parent benzo[d]isothiazole under the right conditions. Oxidative ring-opening is another documented transformation for related benzothiazole (B30560) derivatives.

Rearrangement and Ring-Expansion Reactions: The benzo[d]isothiazole skeleton can serve as a precursor for more complex heterocyclic systems.

Boulton-Katritzky Rearrangement: This type of rearrangement is known for various heterocyclic systems, including those related to isoxazoles and oxadiazoles, and can be promoted by heat or acid/base catalysis. nih.govresearchgate.netresearchgate.net It involves the reaction with a nucleophile (like a hydrazine) followed by a ring-opening and recyclization sequence to form a new heterocyclic system.

Ring Expansion: Derivatives of benzo[d]isothiazole can undergo ring expansion. For instance, benzo[d]isothiazole 1,1-dioxides have been shown to react with alkenes in photochemical reactions to form azetidines, which then undergo Lewis acid-catalyzed ring expansion to yield seven-membered benzo[f] researchgate.netnih.govthiazepine derivatives. Other strategies for single-carbon insertion have been developed for benzo[d]isothiazol-3-ones, leading to 2,3-dihydro-4H-benzo[e] researchgate.netrsc.orgthiazin-4-ones. nih.govresearchgate.net

Derivatization and Functionalization Strategies at the 7-Position and Other Ring Sites

The derivatization of this compound can be approached by considering reactions at two primary locations: the benzene ring and the isothiazole moiety. The presence of the difluoromethoxy group at the 7-position significantly influences the regioselectivity of these transformations.

Functionalization of the Benzene Ring

The benzene portion of the molecule is the most probable site for electrophilic aromatic substitution, a common strategy for introducing new functional groups. The difluoromethoxy (-OCF₂H) group is known to be a moderately electron-withdrawing and deactivating group. nuph.edu.ua This deactivation means that reactions will generally require more forcing conditions compared to benzene itself. beilstein-journals.orglibretexts.org Crucially, the -OCF₂H group is an ortho, para-director. beilstein-journals.org However, in this compound, the positions ortho to the difluoromethoxy group are the 6-position and the 8-position (which is part of the isothiazole ring fusion and thus not available for substitution). The para position is the 4-position. The fused isothiazole ring also exerts a deactivating effect on the benzene ring.

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are plausible, with substitution anticipated primarily at the 4- and 6-positions. The precise outcome would depend on the specific reagents and reaction conditions.

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group would be expected to add at the 4- or 6-position.

Halogenation: Bromination or chlorination can be accomplished using bromine or chlorine in the presence of a Lewis acid catalyst. The halogen would likely be introduced at the 4- or 6-position.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H), also anticipated at the 4- or 6-position.

Friedel-Crafts Reactions: Alkylation and acylation are also possible, though the deactivating nature of the substituents may limit the efficiency of these reactions.

Hypothetical Electrophilic Aromatic Substitution Reactions

Reaction Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ 4-Nitro-7-(difluoromethoxy)benzo[d]isothiazole and/or 6-Nitro-7-(difluoromethoxy)benzo[d]isothiazole
Bromination Br₂, FeBr₃ 4-Bromo-7-(difluoromethoxy)benzo[d]isothiazole and/or 6-Bromo-7-(difluoromethoxy)benzo[d]isothiazole
Sulfonation Fuming H₂SO₄ This compound-4-sulfonic acid and/or this compound-6-sulfonic acid

Metallation:

Directed ortho-metallation is a powerful tool for functionalization. While the difluoromethoxy group is not a strong directing group for metallation, the nitrogen atom in the isothiazole ring could potentially direct lithiation to the adjacent 3-position. However, a more likely scenario for functionalizing the benzene ring is through halogen-metal exchange. For instance, if a bromo derivative (e.g., 4-bromo-7-(difluoromethoxy)benzo[d]isothiazole) is prepared, it can be treated with an organolithium reagent (like n-butyllithium) to generate a lithiated species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Functionalization via Halogen-Metal Exchange

Starting Material Reagents Intermediate Electrophile Final Product
4-Bromo-7-(difluoromethoxy)benzo[d]isothiazole n-BuLi 4-Lithio-7-(difluoromethoxy)benzo[d]isothiazole CO₂ This compound-4-carboxylic acid
4-Bromo-7-(difluoromethoxy)benzo[d]isothiazole n-BuLi 4-Lithio-7-(difluoromethoxy)benzo[d]isothiazole DMF This compound-4-carbaldehyde

Functionalization of the Isothiazole Ring

The isothiazole ring is generally less reactive towards electrophilic substitution than the benzene ring. However, certain transformations are possible.

N-Oxidation: The nitrogen atom of the isothiazole ring can potentially be oxidized to an N-oxide using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Ring-Opening and Transformation: The S-N bond in the isothiazole ring can be susceptible to cleavage under certain reductive or nucleophilic conditions, leading to ring-opened products that can be further elaborated. For example, some benzo[d]isothiazole 1,1-dioxides have been shown to undergo photochemical reactions with alkenes leading to ring expansion. nih.govrsc.org

Modification of the 7-(Difluoromethoxy) Group

The difluoromethoxy group itself is generally stable to many reaction conditions. beilstein-journals.org However, under harsh acidic conditions, hydrolysis to a hydroxyl group could potentially occur, although this is not a common transformation.

Synthesis as a Means of Derivatization

A primary strategy for obtaining derivatives of this compound is through the synthesis of the heterocyclic system from an already functionalized benzene precursor. arkat-usa.org For instance, starting with a 3-substituted-2-aminothiophenol that also contains a difluoromethoxy group at the appropriate position would allow for the direct construction of a derivatized benzo[d]isothiazole.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 7 Difluoromethoxy Benzo D Isothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Heterocycles

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For a compound like 7-(difluoromethoxy)benzo[d]isothiazole, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments provides a complete picture of the proton, fluorine, and carbon environments within the molecule.

¹H NMR Analysis of Difluoromethoxy-Substituted Aromatic Protons

The ¹H NMR spectrum of this compound is expected to reveal signals corresponding to the aromatic protons on the benzo[d]isothiazole core and the single proton of the difluoromethoxy group. The chemical shifts (δ) and coupling patterns of the aromatic protons are influenced by their position relative to the isothiazole (B42339) ring and the electron-withdrawing difluoromethoxy group. The proton of the -OCHF₂ group will exhibit a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JHF).

Expected ¹H NMR Data for this compound (Predicted data based on analogous structures)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ar-H7.0 - 8.0m-
-OCHF₂6.5 - 7.5t~74

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. nih.gov For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the single proton of the methoxy (B1213986) group (²JFH). The chemical shift of this signal provides valuable information about the electronic environment of the difluoromethoxy group.

Expected ¹⁹F NMR Data for this compound (Predicted data based on analogous structures)

FluorinePredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-OCHF₂-80 to -100d~74

¹³C NMR Characterization of the Benzo[d]isothiazole Core and Difluoromethoxy Carbon

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. In the spectrum of this compound, distinct signals are expected for each carbon of the benzo[d]isothiazole core and the carbon of the difluoromethoxy group. The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the heteroatoms in the isothiazole ring and the difluoromethoxy substituent. Complete assignment of the carbon signals can be achieved using two-dimensional NMR techniques such as HSQC and HMBC. nih.govarkat-usa.org

Expected ¹³C NMR Data for this compound (Predicted data based on analogous structures)

CarbonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic Carbons110 - 160s, d-
-OCHF₂110 - 120t~240

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₈H₅F₂NOS). The mass spectrum will show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ in techniques like electrospray ionization (ESI). rsc.org The fragmentation pattern observed in the mass spectrum can provide further structural information, with characteristic losses of fragments such as CHF₂, CO, and other parts of the heterocyclic ring system. researchgate.net

Predicted Mass Spectrometry Data for this compound

AnalysisPredicted Value
Molecular FormulaC₈H₅F₂NOS
Exact Mass201.0060
Molecular Weight201.20
Predicted [M+H]⁺202.0138

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C-O, C=N, and aromatic C-H and C=C bonds. The strong absorption bands corresponding to the C-F stretching vibrations in the difluoromethoxy group are particularly diagnostic.

Expected IR Absorption Bands for this compound (Predicted data based on analogous structures)

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aromatic C=C stretch1450 - 1600
C=N stretch1600 - 1650
C-O stretch1200 - 1300
C-F stretch1000 - 1100

X-ray Crystallography for Solid-State Structural Determination

For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would precisely determine the geometry of the benzo[d]isothiazole ring system and the conformation of the difluoromethoxy group. nih.gov This technique would also reveal details about the crystal packing and any non-covalent interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. hmdb.ca

Computational and Theoretical Studies on 7 Difluoromethoxy Benzo D Isothiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecular systems. mdpi.comresearchgate.net These methods allow for the optimization of molecular geometry and the calculation of electronic properties that govern the molecule's behavior. mdpi.comyoutube.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a large energy gap indicates higher stability. mdpi.com In substituted benzothiazole (B30560) and benzo[d]isothiazole systems, the nature of the substituents significantly influences the FMO energies. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller HOMO-LUMO gap and increased reactivity. bohrium.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzothiazole Derivatives This table presents data from related compounds to illustrate the principles of HOMO-LUMO analysis. The values are indicative and not specific to 7-(difluoromethoxy)benzo[d]isothiazole.

Compound (Substituent on Benzothiazole)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
3-phenylbenzo[d]thiazole-2(3H)-imine-8.53-0.997.54 bohrium.com
3-(4-nitrophenyl)benzo[d]thiazole-2(3H)-imine-9.18-2.117.07 bohrium.com
3-(4-hydroxyphenyl)benzo[d]thiazole-2(3H)-imine-8.24-0.897.35 bohrium.com
Poly[3-(benzo[d]thiazole-2-yl)thiophene]--0.621 nih.gov

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive behavior of a molecule. mdpi.comirjweb.com It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. mdpi.com Different colors on the MEP map indicate regions of varying potential: red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient), which are prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the isothiazole (B42339) ring and the oxygen atom of the difluoromethoxy group, making them likely sites for electrophilic interactions and hydrogen bond acceptance. The two highly electronegative fluorine atoms would create a region of strong negative potential, while simultaneously inducing a positive potential on the adjacent hydrogen atom of the -OCHF₂ group. This positive region is critical for the group's ability to act as a hydrogen bond donor. mdpi.com The aromatic rings themselves would present areas of nuanced potential, influencing stacking interactions. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility and stability of a molecule in different environments, such as in solution or when interacting with a biological target. nih.gov

For benzo[d]isothiazole derivatives, MD simulations have been successfully employed to investigate their binding stability within protein active sites. nih.gov For instance, in a study of benzo[d]isothiazole inhibitors of the PD-1/PD-L1 interaction, MD simulations revealed that the lead compound formed a stable complex with the PD-L1 protein throughout the simulation period. nih.gov The simulations helped to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding pocket. nih.gov Such studies demonstrate the utility of MD in exploring the conformational landscape of a ligand when bound to a receptor, confirming that the identified binding mode is energetically stable.

Investigation of Intermolecular Interactions and Hydrogen Bonding Capabilities

The ability of a molecule to form non-covalent interactions, particularly hydrogen bonds, is fundamental to its role in chemistry and biology. These interactions govern molecular recognition, protein-ligand binding, and crystal packing.

The difluoromethyl group (-CHF₂) is increasingly recognized for its unique ability to act as a weak, lipophilic hydrogen bond donor. This capability stems from the polarization of the C-H bond due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. mdpi.com The difluoromethoxy group (-OCHF₂) shares this property. Quantum mechanical calculations have estimated that the binding energy of a CF₂H···O hydrogen bond can range from approximately -1.0 to -5.5 kcal/mol, which is weaker than conventional O-H or N-H hydrogen bonds but significant enough to influence molecular conformation and interactions. mdpi.com This makes the difluoromethoxy group an interesting bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups, offering a more lipophilic character.

Computational modeling, particularly molecular docking and MD simulations, is a cornerstone of modern drug discovery for predicting and analyzing how a ligand might interact with a biological receptor. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For benzo[d]isothiazole derivatives, docking studies have been used to identify plausible binding modes and highlight crucial interactions with amino acid residues. nih.gov These interactions often include hydrophobic contacts with residues like isoleucine and tyrosine, π-π stacking with aromatic residues, and specific hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex and refine the interaction details. By simulating the complex over time, researchers can confirm whether key hydrogen bonds and other interactions identified in the docking pose are maintained, providing confidence in the proposed binding model. nih.gov These simulations have revealed how benzo[d]isothiazole scaffolds can be oriented to form stable salt bridges and hydrogen bonds with key residues like aspartate and lysine (B10760008) in a receptor binding site. nih.gov

Due to a lack of specific scientific research on the chemical compound "this compound," it is not possible to generate an article that adheres to the requested detailed outline on its computational and theoretical studies.

Searches for scholarly articles and data regarding the reaction mechanism studies, energetic pathways, and predictive modeling of spectroscopic properties specifically for this compound did not yield any relevant results. The available literature focuses on the broader class of benzo[d]isothiazoles, but does not provide the specific information required to construct a scientifically accurate and detailed analysis of the 7-(Difluoromethoxy) derivative as outlined.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request for information solely on this specific compound, the article cannot be written. Any attempt to extrapolate data from the general class of benzo[d]isothiazoles to this particular derivative would be speculative and would not meet the required standards of scientific rigor.

Future Research Directions and Unexplored Avenues for 7 Difluoromethoxy Benzo D Isothiazole

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The initial exploration of 7-(Difluoromethoxy)benzo[d]isothiazole would necessitate the development of robust and efficient synthetic routes. Drawing inspiration from established methods for analogous structures, future research could focus on:

Greener Synthesis : Investigating one-pot or domino reaction sequences to minimize waste and improve atom economy. This could involve metal-free oxidative cyclization methods or the use of more environmentally benign solvents and reagents. arkat-usa.org

Late-Stage Functionalization : Developing methods for the introduction of the difluoromethoxy group onto a pre-formed benzo[d]isothiazole ring. This would provide a more convergent and flexible approach to synthesizing a variety of derivatives.

Flow Chemistry : Utilizing microreactor technology to enable safer and more scalable syntheses, particularly for reactions that may be hazardous on a larger scale.

A comparative table of potential synthetic strategies is presented below:

Synthetic ApproachPotential Starting MaterialsKey TransformationAdvantages
Linear Synthesis Substituted anilines and sulfur-containing reagentsCyclization and subsequent difluoromethoxylationStepwise control
Convergent Synthesis Pre-functionalized aromatic precursorsAnnulation to form the isothiazole (B42339) ringIncreased efficiency
Late-Stage Functionalization 7-Hydroxybenzo[d]isothiazoleDifluoromethylationAccess to diverse analogues

Advanced Functionalization for Tailored Physicochemical Properties

Once a reliable synthetic route is established, the next logical step would be to explore the functionalization of the this compound scaffold. This would allow for the fine-tuning of its properties for specific applications. Key areas of investigation could include:

Substitution at other positions : Introducing various substituents onto the benzene (B151609) ring or at the 3-position of the isothiazole ring to modulate electronic properties, solubility, and biological target engagement.

Bioisosteric Replacement : Replacing the difluoromethoxy group with other fluorine-containing moieties to systematically study the impact on metabolic stability and cell permeability.

The following table outlines potential functionalization strategies and their expected impact:

Functionalization StrategyTarget PositionPotential SubstituentsExpected Impact on Properties
Aromatic Substitution C4, C5, C6Halogens, alkyl groups, amidesModulate lipophilicity and target binding
Isothiazole Modification C3Amines, small heterocyclesAlter hydrogen bonding capacity and solubility
Difluoromethoxy Analogs C7Trifluoromethoxy, difluoromethylthioFine-tune electronic effects and metabolic stability

Integration into Complex Molecular Architectures for Multidisciplinary Applications

The unique electronic and steric properties of this compound could make it a valuable building block in the construction of more complex molecules. Future research could explore its incorporation into:

Bioactive Scaffolds : Using it as a fragment in the design of new inhibitors for enzymes or receptors where the difluoromethoxy group can occupy a specific binding pocket. The benzo[d]isothiazole core itself has been explored as a scaffold for targeting various biological pathways. nih.gov

Organic Materials : Investigating its potential use in the development of organic light-emitting diodes (OLEDs) or other functional materials, where the electronic properties of the heterocyclic system could be advantageous.

Interdisciplinary Research Bridging Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental work would be crucial for accelerating the exploration of this compound. This could involve:

In Silico Screening : Using computational docking and molecular dynamics simulations to predict potential biological targets for this novel scaffold.

Property Prediction : Employing density functional theory (DFT) calculations to predict key molecular properties such as reactivity, electronic structure, and spectroscopic characteristics, which can guide synthetic efforts and experimental design.

Structure-Activity Relationship (SAR) Studies : Integrating experimental screening data with computational models to build predictive SAR models, facilitating the rational design of more potent and selective derivatives.

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